molecular formula C15H13BrO2S B2850170 Methyl 3-(benzylsulfanyl)-5-bromobenzoate CAS No. 1803609-32-6

Methyl 3-(benzylsulfanyl)-5-bromobenzoate

Cat. No.: B2850170
CAS No.: 1803609-32-6
M. Wt: 337.23
InChI Key: RXYQVBSVJIZVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzylsulfanyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It features a benzylsulfanyl group and a bromine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-5-bromobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-hydroxybenzoic acid.

    Esterification: The carboxylic acid group of 3-bromo-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-5-hydroxybenzoate.

    Thioether Formation: The hydroxyl group is then substituted with a benzylsulfanyl group using benzyl mercaptan in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)-5-bromobenzoate can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: 3-(benzylsulfanyl)-5-bromobenzoic acid.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)-5-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-5-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzylsulfanyl group can form strong interactions with protein targets, while the ester and bromine groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylsulfanyl)-5-bromobenzoate
  • Methyl 3-(benzylsulfanyl)-4-bromobenzoate
  • Methyl 3-(benzylsulfanyl)-5-chlorobenzoate

Uniqueness

Methyl 3-(benzylsulfanyl)-5-bromobenzoate is unique due to the specific positioning of the benzylsulfanyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 3-benzylsulfanyl-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYQVBSVJIZVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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